1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of phthalic anhydride with primary amines to form the phthalimide coreCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
These compounds share the phthalimide core but differ in their functional groups and overall structure, leading to unique properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-8-9-4-3-7-14(9)15-12(17)10-5-1-2-6-11(10)13(15)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIGBLRSINRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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